molecular formula C11H18ClNO3 B2966132 2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride CAS No. 878762-78-8

2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride

Cat. No. B2966132
CAS RN: 878762-78-8
M. Wt: 247.72
InChI Key: DSIHBIFLWIAPKC-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzylamine, specifically a 2,4-Dimethoxybenzylamine . Benzylamines are a class of compounds containing a benzylamine functional group. This consists of a benzene ring attached to an amine functional group via a methylene bridge .


Molecular Structure Analysis

The molecular structure of benzylamines typically includes a benzene ring attached to an amine functional group via a methylene bridge . The specific structure of “2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride” could not be found.


Chemical Reactions Analysis

Again, while specific reactions involving “2-(3,4-Dimethoxy-benzylamino)-ethanol hydrochloride” are not available, benzylamines can undergo a variety of reactions. For example, they can be alkylated with primary and secondary alcohols .

Scientific Research Applications

Lignin Model Compound Studies The research conducted by Yokoyama and Matsumoto (2010) delved into the acidolysis mechanism of a non-phenolic β-O-4 type lignin model compound, revealing the detailed reaction pathway under specific conditions. This study provides insights into the cleavage of the β-O-4 bond, a crucial step in lignin depolymerization processes, which is vital for understanding lignin chemistry and its potential applications in biofuel production and material science (Yokoyama & Matsumoto, 2010).

Deoxygenation Reactions Zhang and Koreeda (2004) developed an efficient method for the deoxygenation of hydroxyl groups, involving the formation of a phosphite intermediate from an alcohol. This method's significance lies in its potential applications in synthetic organic chemistry, particularly in modifying alcohol functionalities to hydrocarbons, which can be useful in drug synthesis and material science (Zhang & Koreeda, 2004).

Understanding Reaction Mechanisms Nie et al. (2014) conducted a kinetics study on the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol with chlorine dioxide, providing a detailed analysis of the reaction mechanism. Such studies are essential for understanding the chemical behavior of similar compounds under oxidative conditions, with potential applications in environmental chemistry, wastewater treatment, and bleaching processes (Nie et al., 2014).

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-14-10-4-3-9(7-11(10)15-2)8-12-5-6-13;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIHBIFLWIAPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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